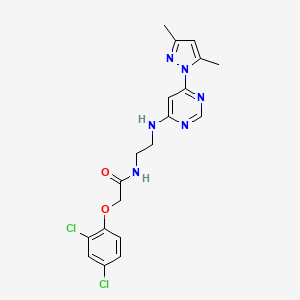![molecular formula C21H15ClN2O3 B2384717 N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide CAS No. 883963-32-4](/img/structure/B2384717.png)
N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide, also known as CTK7A, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has shown promising results in various scientific studies.
Scientific Research Applications
Anticancer and Antimicrobial Applications
A derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, synthesized through Povarov cycloaddition reaction/N-furoylation processes, exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The structural characterization of this compound underscores its therapeutic relevance in treating various diseases, including cancer and infections caused by bacteria and fungi (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Anti-inflammatory and Analgesic Effects
Another study highlighted the synthesis of quinoline attached-furan-2(3H)-ones, showing significant anti-inflammatory and antibacterial activities with reduced gastrointestinal toxicity and lipid peroxidation. These compounds, with their specific synthesis method, demonstrate potential as safer anti-inflammatory agents with less ulcerogenic risk compared to standard treatments, also showing promising antibacterial efficacy against Staphylococcus aureus and Escherichia coli (Alam et al., 2011).
Neuroinflammation Imaging
The compound has also been explored in the context of neuroinflammation imaging. A study on 11C-ER176, an analog of the prototypical agent 11C-(R)-PK11195, found it to have adequate sensitivity for imaging all three affinity genotypes in the human brain. This radioligand demonstrates potential for assessing neuroinflammation in various neurological disorders through positron emission tomography (PET) imaging, showcasing its utility in neuroscience research (Ikawa et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Another significant application involves the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. These compounds were found to be highly effective in inhibiting the tyrosinase enzyme, a key target in the treatment of disorders related to melanin synthesis, such as hyperpigmentation. The study demonstrated the compounds' potent inhibitory action, which surpasses that of kojic acid, a standard inhibitor, providing a promising approach for treating melanin-related conditions (Dige et al., 2019).
properties
IUPAC Name |
N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-16-10-5-3-8-14(16)19(25)18(13-7-2-4-9-15(13)22)20(24)23-21(26)17-11-6-12-27-17/h2-12H,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOICAFYBALCKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

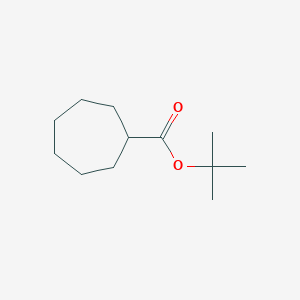
![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)
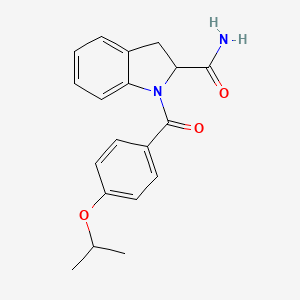
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)

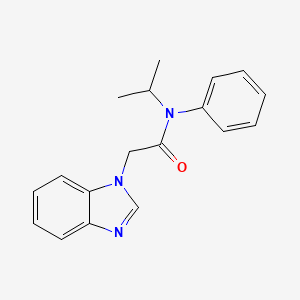
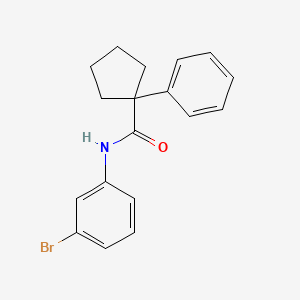

![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)
